benzyl (3R)-3-ethynylpiperidine-1-carboxylate
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Overview
Description
Benzyl (3R)-3-ethynylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with an ethynyl group at the 3-position and a carboxylate ester at the 1-position. The stereochemistry of the compound is specified by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R)-3-ethynylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The carboxylate ester can be formed by reacting the piperidine derivative with benzyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the ethynyl group, converting it to an ethyl or ethylene group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the ethynyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Ethyl or ethylene derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (3R)-3-ethynylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of benzyl (3R)-3-ethynylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylpiperidine: Lacks the ethynyl and carboxylate groups, making it less versatile in chemical reactions.
Ethynylpiperidine: Lacks the benzyl group, which reduces its potential for π-π interactions.
Piperidine-1-carboxylate: Lacks both the benzyl and ethynyl groups, limiting its applications.
Uniqueness
Benzyl (3R)-3-ethynylpiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the benzyl group enhances its ability to participate in π-π interactions, while the ethynyl group provides a site for further functionalization. The carboxylate ester increases its solubility and stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H17NO2 |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
benzyl (3R)-3-ethynylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-2-13-9-6-10-16(11-13)15(17)18-12-14-7-4-3-5-8-14/h1,3-5,7-8,13H,6,9-12H2/t13-/m0/s1 |
InChI Key |
KBNFDNHGSXITIT-ZDUSSCGKSA-N |
Isomeric SMILES |
C#C[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C#CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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